molecular formula C21H20O10 B1649329 Cimicifugic acid F CAS No. 220618-91-7

Cimicifugic acid F

Cat. No.: B1649329
CAS No.: 220618-91-7
M. Wt: 432.4 g/mol
InChI Key: WBGMKAAMRFEBHK-PZTMCFHLSA-N
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Description

Cimicifugic acid F is a hydroxycinnamic acid ester isolated from species of the Actaea genus, commonly known as Cimicifuga. This compound is part of a group of naturally occurring compounds known for their diverse biological activities. This compound has been studied for its potential therapeutic properties, including anti-inflammatory, antiviral, and cytotoxic effects .

Mechanism of Action

Target of Action

Cimicifugic Acid F is a hydroxycinnamic acid ester isolated from the rhizomes of Cimicifuga racemosa . The primary targets of this compound are collagenolytic enzymes . These enzymes play a crucial role in the breakdown of collagen, a key structural protein in the body.

Mode of Action

This compound interacts with its targets by inhibiting their activity. Specifically, it has been reported to inhibit collagenases . Collagenases are enzymes that break down collagen, and by inhibiting these enzymes, this compound can potentially affect various biological processes where collagen degradation is involved.

Biochemical Pathways

The biochemical pathway leading to the synthesis of this compound involves the phenylpropanoid pathway. This pathway starts with L-phenylalanine, which gives rise to the hydroxycinnamic acid part, and L-tyrosine, which is probably the precursor for the alcoholic acceptor moiety .

Result of Action

The inhibition of collagenases by this compound can have several molecular and cellular effects. For instance, it can potentially influence processes such as tissue remodeling, wound healing, and the progression of diseases where collagen degradation plays a role .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cimicifugic acid F can be synthesized through the esterification of piscidic acid with hydroxycinnamic acid derivatives. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The esterification process requires precise control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, particularly from the rhizomes of Actaea species. The extraction process includes maceration of the plant material in methanol, followed by purification using high-performance liquid chromatography (HPLC). The yields from this process are relatively low, necessitating large quantities of plant material for significant production .

Chemical Reactions Analysis

Types of Reactions: Cimicifugic acid F undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Cimicifugic acid F is part of a group of hydroxycinnamic acid esters, including:

  • Fukinolic Acid
  • Cimicifugic Acid A
  • Cimicifugic Acid B
  • Cimicifugic Acid C
  • Cimicifugic Acid D
  • Cimicifugic Acid E

Uniqueness: this compound is unique due to its specific esterification pattern and the presence of distinct functional groups that contribute to its biological activities. Compared to other similar compounds, this compound exhibits a broader range of biological effects, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2R,3S)-2-hydroxy-3-[(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]oxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-30-16-8-4-12(10-15(16)23)5-9-17(24)31-18(19(25)26)21(29,20(27)28)11-13-2-6-14(22)7-3-13/h2-10,18,22-23,29H,11H2,1H3,(H,25,26)(H,27,28)/b9-5+/t18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGMKAAMRFEBHK-PZTMCFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC(C(=O)O)C(CC2=CC=C(C=C2)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H](C(=O)O)[C@](CC2=CC=C(C=C2)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220618-91-7
Record name Cimicifugic acid F
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220618917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CIMICIFUGIC ACID F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5586G4WLE3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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